2-(5-Carboxy-2-fluorophenyl)phenol
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Overview
Description
2-(5-Carboxy-2-fluorophenyl)phenol: is an organic compound that features a phenol group and a carboxylic acid group attached to a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Carboxy-2-fluorophenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of a fluorinated aromatic compound with a phenol derivative. The reaction typically requires a strong base, such as sodium hydride or potassium carbonate, and is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Carboxy-2-fluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted aromatic compounds.
Scientific Research Applications
Chemistry: 2-(5-Carboxy-2-fluorophenyl)phenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(5-Carboxy-2-fluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the carboxylic acid group facilitates interactions through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-(3-Carboxy-5-fluorophenyl)phenol
- 5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid
- 3-Fluoro-5-(2-hydroxyphenyl)benzoic acid
Comparison: Compared to similar compounds, 2-(5-Carboxy-2-fluorophenyl)phenol is unique due to the specific positioning of the carboxylic acid and fluorine groups on the aromatic ring. This unique arrangement can influence the compound’s reactivity, binding affinity, and overall biological activity. The presence of the fluorine atom also enhances the compound’s stability and resistance to metabolic degradation .
Properties
IUPAC Name |
4-fluoro-3-(2-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-6-5-8(13(16)17)7-10(11)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOREBYLRPAGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683553 |
Source
|
Record name | 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-55-7 |
Source
|
Record name | 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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